molecular formula C17H19BrN2OS B6018522 (4-BROMO-2-THIENYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE

(4-BROMO-2-THIENYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE

Cat. No.: B6018522
M. Wt: 379.3 g/mol
InChI Key: IVXPDKQKWWYVSY-UHFFFAOYSA-N
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Description

(4-BROMO-2-THIENYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE is a complex organic compound with a molecular formula of C17H19BrN2OS This compound features a brominated thiophene ring and a piperazine moiety substituted with a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-2-THIENYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE typically involves multiple steps:

    Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent under controlled conditions to yield 4-bromo-2-thiophene.

    Formation of Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with 2,3-dimethylphenyl chloride under basic conditions.

    Coupling Reaction: The final step involves coupling the brominated thiophene with the piperazine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-2-THIENYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiophene.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(4-BROMO-2-THIENYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (4-BROMO-2-THIENYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    (4-BROMO-2-THIENYL)[4-(2,3-DIMETHYLPHENYL)PIPERIDINO]METHANONE: Similar structure but with a piperidine ring instead of piperazine.

    (4-BROMO-2-THIENYL)[4-(2,3-DIMETHYLPHENYL)MORPHOLINO]METHANONE: Similar structure but with a morpholine ring instead of piperazine.

Uniqueness

(4-BROMO-2-THIENYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE is unique due to its specific combination of a brominated thiophene ring and a dimethylphenyl-substituted piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2OS/c1-12-4-3-5-15(13(12)2)19-6-8-20(9-7-19)17(21)16-10-14(18)11-22-16/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXPDKQKWWYVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CS3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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